Di-tert-butyl hydrogen phosphate
CAS No.: 33494-81-4
Cat. No.: VC2508346
Molecular Formula: C8H18O4P-
Molecular Weight: 209.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33494-81-4 |
|---|---|
| Molecular Formula | C8H18O4P- |
| Molecular Weight | 209.2 g/mol |
| IUPAC Name | ditert-butyl hydrogen phosphate |
| Standard InChI | InChI=1S/C8H19O4P/c1-7(2,3)11-13(9,10)12-8(4,5)6/h1-6H3,(H,9,10) |
| Standard InChI Key | YEWZQCDRZRYAEB-UHFFFAOYSA-M |
| SMILES | CC(C)(C)OP(=O)(O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)OP(=O)([O-])OC(C)(C)C |
Introduction
Physical and Chemical Properties
Structural Characteristics
Di-tert-butyl hydrogen phosphate exhibits a distinctive molecular structure that contributes to its chemical behavior. The compound contains a central phosphorus atom with tetrahedral geometry, bonded to four oxygen atoms. Two of these oxygen atoms connect to tert-butyl groups, one forms a double bond with phosphorus, and the fourth is part of a hydroxyl group .
The molecular structure can be represented by several notations:
Physical Properties
Di-tert-butyl hydrogen phosphate possesses distinct physical properties that are summarized in the following table:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₉O₄P | |
| Molecular Weight | 210.21 g/mol | |
| CAS Number | 33494-81-4 | |
| Physical State | Typically a white solid | |
| Boiling Point | 252°C | |
| Density | 1.077 g/cm³ | |
| Flash Point | 106°C |
Chemical Reactivity
Di-tert-butyl hydrogen phosphate demonstrates notable chemical reactivity patterns that make it valuable in various chemical processes. The compound can undergo hydrolysis under both acidic and basic conditions. The C-O bond may also be cleaved by trimethylsilyl halides, demonstrating its versatility in chemical transformations.
The reactivity of DTBHP is significantly influenced by the steric hindrance provided by the two bulky tert-butyl groups. This steric effect contributes to its stability under certain conditions while also directing its reactivity in specific synthetic pathways.
Interaction studies involving di-tert-butyl hydrogen phosphate have focused on its reactivity with other chemical entities, particularly its interactions with alkali metals, leading to the formation of stable complexes that can serve as precursors for further chemical transformations.
Applications
Pharmaceutical Applications
Di-tert-butyl hydrogen phosphate has significant applications in pharmaceutical chemistry, particularly in the development of prodrugs:
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It serves as an intermediate in the preparation of N-phosphonooxymethyl prodrugs, which increase the bioavailability of pharmaceutical compounds.
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The compound is used in the synthesis of chloromethyl di-tert-butylphosphate, an important intermediate for preparing water-soluble azole antifungal compounds .
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DTBHP derivatives have been studied for their potential pharmacological effects, including antibacterial and antiviral properties.
Materials Science Applications
In materials science, di-tert-butyl hydrogen phosphate has several notable applications:
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It is used in the preparation of Nasicon-type phosphates, which are employed in fast ion conductors with low thermal expansion ceramics.
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The compound serves as a precursor for calcium phosphate ceramic biomaterials, which have applications in bone tissue engineering and dental materials .
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Alkali metal complexes of di-tert-butyl phosphate function as single-source precursors for nano-sized ceramic phosphates with specific material properties .
Synthetic Chemistry Applications
Di-tert-butyl hydrogen phosphate serves as a versatile reagent in various synthetic chemistry applications:
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It is employed in the hydrolysis of phosphinates and phosphonates.
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The compound is utilized as a phosphorylating agent in organic synthesis.
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It serves as a starting material for the preparation of various phosphorus-containing compounds, including phospholipids.
Research Findings
Cell Growth Inhibition Studies
Research has shown that di-tert-butyl hydrogen phosphate exhibits cell growth inhibitory properties. Studies have identified it as a degradation product of secondary phosphite antioxidants used in polyolefin bioprocessing materials. When compared to structurally related compounds formed from similar phosphite antioxidants, di-tert-butyl hydrogen phosphate demonstrated the most severe effect on cell growth inhibition.
The mechanism of cell growth inhibition has been studied through chromatography and mass spectrometry, followed by synthesis and X-ray structure elucidation of the compound and its related derivatives.
Thermal Decomposition Properties
Research on the thermal properties of di-tert-butyl hydrogen phosphate and its metal complexes has yielded important findings:
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Thermogravimetric analysis of alkali metal di-tert-butyl phosphate complexes reveals the loss of thermally labile tert-butyl substituents in the temperature range of 300-500°C, leading to the formation of organic-free phosphate materials .
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Solvothermal decomposition of alkali metal di-tert-butyl phosphate complexes in boiling toluene results in the formation of corresponding dihydrogen phosphates M(H₂PO₄) (where M = Li, Na, and K) .
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The thermal decomposition of heterometallic calcium-potassium di-tert-butyl phosphate complexes in the temperature range of 400-800°C leads to the formation of phase-pure mixed-metal calcium potassium metaphosphate CaK(PO₃)₃ .
Safety precautions when handling di-tert-butyl hydrogen phosphate include:
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Wearing appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection .
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In case of exposure, rinsing with water and seeking medical attention if irritation persists .
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Storing in a well-ventilated place with the container tightly closed .
Comparison with Related Compounds
Di-tert-butyl hydrogen phosphate shares similarities with several other organophosphorus compounds, but its unique structure provides distinct properties:
The unique structure of di-tert-butyl hydrogen phosphate with two bulky tert-butyl groups provides significant steric hindrance compared to similar compounds, influencing its reactivity and stability.
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